molecular formula C19H19NO B142090 3-(Naphthalen-1-yloxy)-1-phenylpropan-1-amine CAS No. 119357-34-5

3-(Naphthalen-1-yloxy)-1-phenylpropan-1-amine

Cat. No. B142090
M. Wt: 277.4 g/mol
InChI Key: LLJKLSASLJIYAO-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and any common names it might have. It may also include information on the class of compounds it belongs to and its relevance in scientific research or industry.



Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the steps involved in the process. It may also discuss the yield and purity of the final product.



Molecular Structure Analysis

This involves the use of various spectroscopic techniques (like NMR, IR, UV-Vis, etc.) to determine the structure of the compound. Computational methods might also be used to predict the structure and properties of the compound.



Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes. It could include things like its reactivity, the products it forms, and the conditions under which these reactions occur.



Physical And Chemical Properties Analysis

This would involve studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

Synthesis and Characterization in Organic Chemistry

  • Application Summary : The compound is synthesized and characterized using techniques like FT-IR, FT-Raman, NMR, and UV-vis spectral methods .
  • Methods : Utilization of Fourier transform-infrared spectroscopy (FT-IR), FT-Raman spectroscopy, nuclear magnetic resonance (NMR), and ultraviolet-visible spectroscopy (UV-vis) for structural characterization .
  • Results : The study provided detailed vibrational assignments and theoretical NMR analysis for structural characterization, with comparisons to experimental chemical shifts .

Computational Chemistry Analysis

  • Application Summary : Computational methods like density functional theory (DFT) are used to optimize the structure and compare geometrical parameters with experimental data .
  • Methods : Gaussian software and DFT with B3LYP/6-311++G(d,p) basis set for molecular optimization .
  • Results : The optimization procedure confirmed the minimum energy conformation of the molecule’s structure .

Nonlinear Optical Material Study

  • Application Summary : Investigations into the nonlinear optical properties, which are crucial for developing advanced photonic devices .
  • Methods : Analysis of the molecule’s nonlinear optical properties using computational studies .
  • Results : The study contributed to understanding the nature of the molecule and its potential application in nonlinear optics .

Molecular Docking in Drug Discovery

  • Application Summary : The molecule is docked to assess its interaction with biological targets, such as the ACE2 receptor in SARS-CoV-2 infection .
  • Methods : Molecular docking techniques to simulate the interaction between the compound and the ACE2 receptor .
  • Results : The docking study aimed to identify the therapeutic potential of the molecule against SARS-CoV-2 .

ADMET Profile Prediction

  • Application Summary : Assessment of the drug-likeness and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles of the compound .
  • Methods : Computational predictions of ADMET properties to evaluate the compound’s suitability as a drug candidate .
  • Results : The study provided insights into the molecule’s pharmacokinetic properties and potential as a therapeutic agent .

Chalcone Derivative Research

  • Application Summary : The compound’s structure allows it to be a precursor for various organic compounds, including chalcone derivatives .
  • Methods : Chemical synthesis and characterization of chalcone derivatives from the base compound .
  • Results : The research explored the compound’s versatility in forming a diverse group of flavonoids and isoflavonoids .

Precursor for Chalcone Derivatives and Flavonoids

  • Application Summary : This compound serves as a precursor for the synthesis of various chalcone derivatives, which are important in the development of flavonoids and isoflavonoids .
  • Methods : The synthesis involves experimental techniques such as FT-IR, FT-Raman, NMR, and UV-vis spectral methods, complemented by computational methods using Gaussian software .
  • Results : The research provides insights into the structural characteristics of the compound and its derivatives, contributing to the understanding of their potential applications in medicinal chemistry .

Transdermal Drug Delivery Systems

  • Application Summary : The compound has been explored for use in transdermal patches for controlled delivery of duloxetine hydrochloride, which is beneficial for conditions requiring chronic administration .
  • Methods : The transdermal patches are prepared using the solvent evaporation method with controlled release grades of HPMC and plasticizer PEG-400 .
  • Results : The patches showed uniform physical characteristics, low water vapor absorption, and moisture loss, indicating high quality. In-vitro and ex-vivo drug release studies demonstrated nearly complete release (94%) of the drug in 24 hours .

Molecular Docking and ADMET Studies

  • Application Summary : The compound has been subjected to molecular docking studies to assess its interaction with biological targets, such as the ACE2 receptor in SARS-CoV-2, and ADMET studies for drug-likeness evaluation .
  • Methods : Molecular docking techniques simulate the interaction between the compound and the ACE2 receptor, while ADMET properties are computationally predicted .
  • Results : These studies aim to identify the therapeutic potential of the molecule against SARS-CoV-2 and evaluate its pharmacokinetic properties as a drug candidate .

Safety And Hazards

This would involve studying the safety and hazards associated with the compound. It could include its toxicity, flammability, environmental impact, and the precautions that need to be taken when handling it.


Future Directions

This would involve discussing potential future research directions. It could include potential applications of the compound, areas where further research is needed, and how the compound could be modified to improve its properties or activity.


I hope this general outline helps! If you have a specific compound or topic you’d like information on, feel free to ask!


properties

IUPAC Name

3-naphthalen-1-yloxy-1-phenylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO/c20-18(16-8-2-1-3-9-16)13-14-21-19-12-6-10-15-7-4-5-11-17(15)19/h1-12,18H,13-14,20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLJKLSASLJIYAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCOC2=CC=CC3=CC=CC=C32)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Naphthalen-1-yloxy)-1-phenylpropan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
53
Citations
S Nishimoto-Kusunose, A Hirakawa, A Tanaka… - Steroids, 2023 - Elsevier
Allopregnanolone (AP) is a neurosteroid synthesized in the brain and a positive allosteric modulator of γ-aminobutyric acid (GABA) type A receptors. Some drugs possessing the …
Number of citations: 3 www.sciencedirect.com
Y Zhu, Z Liu, H Li, D Ye, W Zhou - Beilstein Journal of Organic …, 2015 - beilstein-journals.org
A novel and practical asymmetric synthesis of dapoxetine hydrochloride by using the chiral auxiliary (S)-tert-butanesulfinamide was explored. The synthesis was concise, mild, and easy …
Number of citations: 8 www.beilstein-journals.org
I Singhvi, A Prajapati, V Jain - Research Journal of Pharmacy …, 2012 - search.proquest.com
Three simple and sensitive colorimetric methods have been developed for the quantitative estimation of Dapoxetine Hydrochloride (DPH) from Pharmaceutical tablet dosage form. …
Number of citations: 2 search.proquest.com
Y Wang, G Huang, S Hu, K Jin, Y Wu, F Chen - Tetrahedron, 2017 - Elsevier
A highly enantioselective synthesis of chiral β-hydroxy thioesters that uses a decarboxylative aldol reaction of malonic acid half thioesters and aldehydes catalyzed by a …
Number of citations: 20 www.sciencedirect.com
F Hessler, A Korotvička, D Nečas… - European Journal of …, 2014 - Wiley Online Library
The enantioselective allylation of an aromatic aldehyde to give a chiral homoallylic alcohol was employed as the key step in the syntheses of a flobufen metabolite and dapoxetine. In …
AS Alturiqi - J. Chem, 2016 - pdfs.semanticscholar.org
Coated wire sensor for potentiometric determination of DAP (dapoxetine HCl) in pure form and in biological fluids based on DAP-TPB (dapoxetine-tetraphenyl borate) as the sensing …
Number of citations: 6 pdfs.semanticscholar.org
A Pt, Y Haribabu, SC Eapen, SV Kutty… - The Pharma …, 2013 - search.proquest.com
Two simple UV-Spectrophotometric methods have been developed for simultaneous determination of sildenafil citrate and dapoxetine HCl in pharmaceutical formulation. For both the …
Number of citations: 6 search.proquest.com
PT Albin, Y Haribabu, SC Eapen, SV Kutty, P Kumar… - Int. J. Pharm. Chem. Sci., 2013
Number of citations: 3
HHA Seada, KAS Attia, MW Nassar, A El Hamouly - 2015
Number of citations: 0
AD Giri, VK Bhusari, SR Dhaneshwar - Int J Pharm Pharm Sci, 2012
Number of citations: 48

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